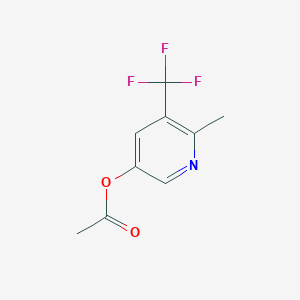
6-Methyl-5-(trifluoromethyl)pyridin-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-5-(trifluoromethyl)pyridin-3-yl acetate: is an organic compound that features a pyridine ring substituted with a methyl group, a trifluoromethyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-(trifluoromethyl)pyridin-3-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with 6-Methyl-5-(trifluoromethyl)pyridin-3-ol.
Acetylation Reaction: The hydroxyl group of the starting material is acetylated using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a difluoromethyl or monofluoromethyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Formation of 6-Methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid.
Reduction: Formation of 6-Methyl-5-(difluoromethyl)pyridin-3-yl acetate.
Substitution: Formation of 6-Methyl-5-(trifluoromethyl)pyridin-3-yl derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: It can be incorporated into polymers to improve their thermal stability and chemical resistance.
Biology and Medicine:
Drug Development: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. 6-Methyl-5-(trifluoromethyl)pyridin-3-yl acetate can be used as a building block in the synthesis of drug candidates.
Biological Probes: The compound can be used in the design of fluorescent probes for imaging and diagnostic applications.
Industry:
Agrochemicals: It can be used in the synthesis of herbicides and pesticides, leveraging its chemical stability and bioactivity.
Electronics: The compound can be used in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 6-Methyl-5-(trifluoromethyl)pyridin-3-yl acetate is largely dependent on its application. In drug development, the trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability. The acetate group can act as a prodrug moiety, releasing the active compound upon hydrolysis in the body.
Comparison with Similar Compounds
- 6-Methyl-5-(trifluoromethyl)pyridin-3-yl boronic acid
- Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)urea
Uniqueness: 6-Methyl-5-(trifluoromethyl)pyridin-3-yl acetate is unique due to the presence of both the trifluoromethyl and acetate groups. The trifluoromethyl group imparts high chemical stability and lipophilicity, while the acetate group can serve as a prodrug moiety, enhancing the compound’s versatility in pharmaceutical applications. Additionally, the combination of these functional groups can lead to unique reactivity patterns and applications in various fields.
Properties
Molecular Formula |
C9H8F3NO2 |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
[6-methyl-5-(trifluoromethyl)pyridin-3-yl] acetate |
InChI |
InChI=1S/C9H8F3NO2/c1-5-8(9(10,11)12)3-7(4-13-5)15-6(2)14/h3-4H,1-2H3 |
InChI Key |
KMTMSQPPUXOQFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)OC(=O)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















